molecular formula C11H20N2O3 B2926694 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 188854-42-4

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2926694
CAS No.: 188854-42-4
M. Wt: 228.292
InChI Key: ZOAYBBWITZNRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H20N2O3 . This indicates that the molecule consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

The compound has a predicted melting point of 124.73°C and a predicted boiling point of approximately 399.7°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3 . The refractive index is predicted to be n20D 1.51 .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

One prominent area of research focuses on the hydrogen-bonding patterns and low-dimensional structures formed by proton-transfer compounds involving piperidine derivatives. For instance, studies have explored the hydrogen-bonded structures in the compounds of piperidine and derivatives with various acids, revealing discrete cation-anion units, linear chains, and two-dimensional sheet structures through N-H...O interactions. These insights contribute to the understanding of molecular assembly and the design of new materials with desired properties (Smith & Wermuth, 2010).

Catalysis and Chemical Synthesis

Another significant application involves the use of piperidine derivatives in catalysis and chemical synthesis. Tetranuclear zinc(II) carbamato complexes, including those with piperidino derivatives, have been synthesized and characterized, showing potential for facile transamination metathesis reactions and transcarboxylation reactions, suggesting applications in catalytic processes (McCowan, Groy, & Caudle, 2002).

Structural Analysis and Crystallography

Research on the crystal and molecular structure of 4-carboxypiperidinium chloride has provided insights into the conformation of the piperidine ring and its hydrogen bonding with chloride ions. Such studies are crucial for understanding the molecular geometry and potential interactions in larger molecular systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Biophotonic Materials

Piperidine derivatives have also been explored for their properties as biophotonic materials, particularly in the context of one- and two-photon absorption of light and fluorescence. These properties are vital for applications in biophotonic devices and materials science, demonstrating the versatility of piperidine derivatives in various scientific and technological fields (Nesterov et al., 2003).

Properties

IUPAC Name

1-(diethylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYBBWITZNRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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